

Tetradecamethylcycloheptasiloxane's role as a cyclic volatile methyl siloxane (cVMS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetradecamethylcycloheptasiloxane*
e

Cat. No.: B052647

[Get Quote](#)

Tetradecamethylcycloheptasiloxane (D7): A Technical Guide for Researchers

An In-depth Examination of a Cyclic Volatile Methyl Siloxane

This technical guide provides a comprehensive overview of **Tetradecamethylcycloheptasiloxane**, commonly known as D7, for researchers, scientists, and drug development professionals. D7 is a cyclic volatile methyl siloxane (cVMS), a class of compounds widely used in industrial applications and consumer products due to their unique chemical properties. This document outlines its chemical and physical characteristics, environmental fate, toxicological profile, and the analytical methodologies used for its detection and quantification.

Introduction to Tetradecamethylcycloheptasiloxane (D7)

Tetradecamethylcycloheptasiloxane (CAS No. 107-50-6) is a synthetic organosilicon compound characterized by a ring structure of seven silicon atoms alternating with seven oxygen atoms, with each silicon atom bonded to two methyl groups.^{[1][2]} As a member of the cVMS family, which includes more extensively studied compounds like D4, D5, and D6, D7 is utilized as an intermediate in the production of silicone polymers, such as methyl silicone oils.^{[3][4]} It also finds application as a surfactant, softening agent, and lubricant in a variety of

personal care and household products, including sealants, adhesives, and coatings for electronic components.^{[1][2][3]} Due to its volatility and widespread use, D7 is frequently detected in air emissions, indoor environments, and has been identified as a potential environmental contaminant.^{[1][2]}

Physicochemical Properties

The chemical and physical properties of D7 influence its environmental distribution, transport, and potential for bioaccumulation. These properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{14}H_{42}O_7Si_7$	[1] [5]
Molar Mass	519.08 g/mol	[5]
Appearance	Colorless, transparent liquid	[3]
Density	0.9703 g/cm ³	[5]
Melting Point	-32 °C	[3] [5]
Boiling Point	151 °C at 20 mmHg	[3] [5]
Vapor Pressure	1.49 Pa at 25°C	[6]
Log K _{ow} (Octanol-Water Partition Coefficient)	Predicted: 9.0	[7]
Water Solubility	Expected to be very low	[6]

Environmental Fate and Transport

The environmental fate of D7 is governed by its high volatility, low water solubility, and high affinity for organic carbon.^{[6][8]} Upon release into the environment, D7 is expected to partition primarily to the atmosphere and to organic matter in soil and sediment.

Key processes in its environmental fate include:

- Volatilization: Due to its vapor pressure, D7 readily volatilizes from surfaces and water into the atmosphere.^[6] This is a major pathway for its distribution.

- Atmospheric Transport: Once in the atmosphere, D7 can be transported over long distances.
- Sorption: With a high predicted octanol-water partition coefficient (Log K_{ow}), D7 has a strong tendency to adsorb to organic matter in soil, sediment, and sewage sludge.[7][8]
- Hydrolysis: In the presence of water, D7 can undergo slow hydrolysis to form silanols.[3]
- Bioaccumulation: Studies suggest that D7 has the potential to bioaccumulate in organisms, although the extent of this requires further investigation.[3][7]

Figure 1. A diagram illustrating the primary pathways for the release, transport, and fate of D7 in the environment.

Toxicology and Bioaccumulation

There is limited experimental data on the toxicity of D7 compared to other cVMS like D4 and D5.[1][2] Human exposure can occur through inhalation, dermal contact, and oral routes.[1][2]

Endpoint	Result/Observation	Reference
General Toxicity	Inhalation exposure to cVMS in animal studies has shown adverse effects in the liver and lungs.	[1][2]
Bioaccumulation Factor (BCF) in fish	Steady-state BCF: 39.3 - 172 L/kg Kinetic BCF: 47.2 - 209 L/kg	[7]
Predicted Nephrotoxicity	Positive (Probability: 79.15%)	[9]
Predicted Reproductive Toxicity	Negative (Probability: 67.78%)	[9]
Predicted Respiratory Toxicity	Negative (Probability: 86.67%)	[9]
Carcinogenicity	Long-term inhalation exposure to cVMS may pose a potential cancer hazard. High-temperature use of personal care products with cVMS may release formaldehyde, a known carcinogen.	[2]
GHS Classification	Not Classified as hazardous under GHS criteria in the majority of reports.	[10]

Note: Some toxicological data is based on in silico (computer-based) predictions or extrapolated from studies on similar cVMS compounds.

Experimental Protocols

Standardized and validated analytical methods are crucial for the accurate quantification of D7 in various matrices. Due to its volatile nature and potential for background contamination, specialized procedures are required.

Generalized Protocol for cVMS in Environmental Samples (Water and Sediment)

This protocol is a composite of methodologies described for the analysis of cVMS in aqueous and solid environmental matrices.

1. Sample Collection and Storage:

- Water samples are collected in amber glass bottles and stored at 4°C.[\[5\]](#)
- Sediment samples are collected and stored frozen at -20°C in amber glass jars to ensure stability.[\[5\]](#)

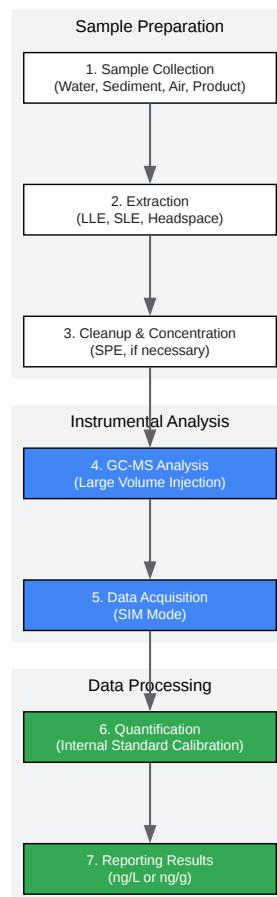
2. Extraction:

- Water: Membrane-assisted solvent extraction or liquid-liquid extraction with a non-polar solvent like pentane or hexane is commonly used.[\[5\]](#)[\[7\]](#)
- Sediment/Soil: Liquid-solid extraction using a solvent such as a hexane/ethyl acetate mixture is employed.[\[5\]](#)[\[11\]](#) Techniques like Soxhlet extraction or ultrasound-assisted extraction can enhance efficiency.[\[12\]](#)

3. Sample Cleanup:

- For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[\[13\]](#)

4. Instrumental Analysis:


- The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).[\[5\]](#)[\[7\]](#)
[\[13\]](#)
- To avoid analyte loss, large-volume injection (LVI) techniques are often preferred over methods requiring solvent evaporation.[\[5\]](#)
- Using a septumless GC configuration can minimize background contamination from septum bleed, which is a known source of siloxanes.[\[5\]](#)

- The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

5. Quality Control:

- Internal standards are used to correct for matrix effects and variations in extraction efficiency. [11]
- Recovery tests are performed by spiking blank matrices with known concentrations of the target analytes.[13]

Generalized Analytical Workflow for cVMS

[Click to download full resolution via product page](#)

Figure 2. A flowchart outlining the typical steps involved in the analysis of cVMS, including D7, from various sample matrices.

Bioaccumulation Testing

Bioaccumulation studies are conducted to determine the extent to which a chemical is absorbed by and concentrated in an organism. Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are often followed.

- OECD Test Guideline 305 (Bioaccumulation in Fish): This guideline describes a procedure to characterize the bioconcentration potential of a substance in fish.[\[14\]](#) The test involves an uptake phase where fish are exposed to the chemical, followed by a depuration phase in a clean environment.[\[14\]](#)
- OECD Test Guideline 317 (Bioaccumulation in Terrestrial Oligochaetes): This method is used to assess bioaccumulation in soil-dwelling organisms like earthworms.[\[15\]](#) It also consists of an uptake and an elimination phase to determine the bioaccumulation factor (BAF).[\[15\]](#)

Regulatory Status

While D7 itself is not as heavily regulated as D4, D5, and D6, the broader class of cVMS has come under regulatory scrutiny due to concerns about their persistence and bioaccumulative properties.[\[6\]](#)[\[16\]](#) For instance, the European Union has restricted the use of D4, D5, and D6 in cosmetic products.[\[16\]](#) In Australia, D7 has been subject to a Tier II environmental assessment as part of the evaluation of cyclic volatile methyl siloxanes.[\[6\]](#) These regulatory actions on related compounds indicate a growing focus on the environmental impact of the entire cVMS class.

Conclusion

Tetradecamethylcycloheptasiloxane (D7) is a significant cVMS with widespread industrial and commercial use. Its physicochemical properties favor partitioning to the atmosphere and adsorption to organic matrices, raising concerns about its environmental persistence and potential for bioaccumulation. While toxicological data for D7 is limited, information on related cVMS suggests potential for adverse effects, warranting further investigation. The analytical methods for its detection are well-established, relying primarily on GC-MS with specialized sample preparation to ensure accuracy. Continued research and monitoring are essential to fully understand the environmental and health implications of D7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. product.enhesa.com [product.enhesa.com]
- 2. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 3. epa.gov [epa.gov]
- 4. files.chemicalwatch.com [files.chemicalwatch.com]
- 5. Determination of cyclic volatile methylsiloxanes in water, sediment, soil, biota, and biosolid using large-volume injection-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Occurrence of linear and cyclic volatile methylsiloxanes in wastewater, surface water and sediments from Catalonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. ciinformatics.co.uk [ciinformatics.co.uk]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- To cite this document: BenchChem. [Tetradecamethylcycloheptasiloxane's role as a cyclic volatile methyl siloxane (cVMS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052647#tetradecamethylcycloheptasiloxane-s-role-as-a-cyclic-volatile-methyl-siloxane-cvms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com